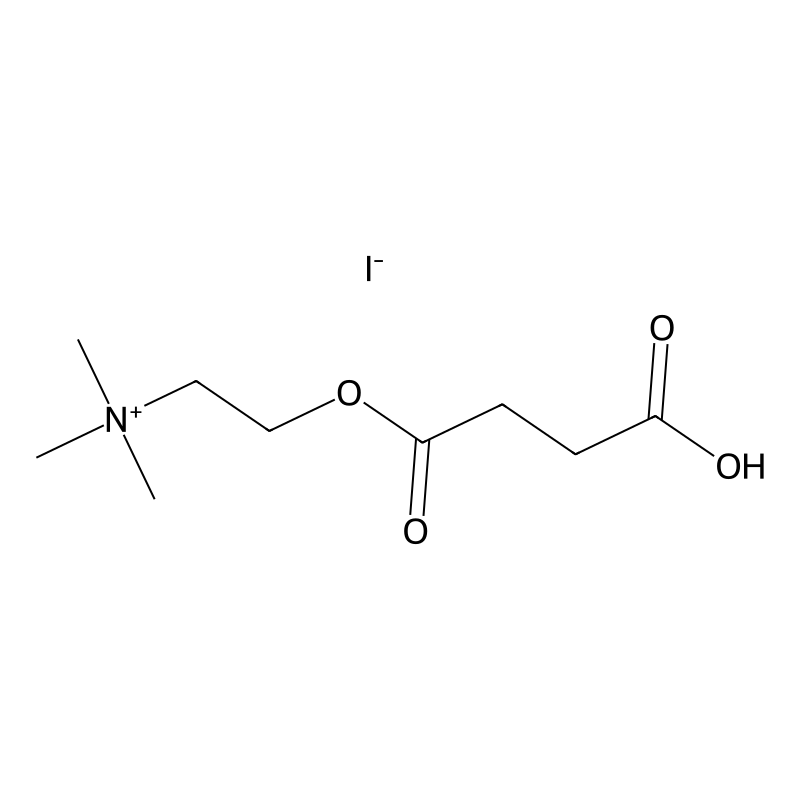

Succinylmonocholine iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Use in Neuromuscular Research

Succinylmonocholine iodide was once widely employed in research investigating neuromuscular function. Its ability to rapidly induce short-term paralysis via inhibition of acetylcholine receptors at the neuromuscular junction allowed researchers to study:

- Muscle contractility: By temporarily blocking nerve impulses to muscles, succinylmonocholine iodide enabled researchers to assess the inherent contractile properties of muscle tissue in isolation from nervous system influence .

- Neuromuscular transmission: Studies utilized succinylmonocholine iodide to understand the mechanisms of neuromuscular transmission by observing its effects on the response of muscles to nerve stimulation .

Limitations and Safety Concerns

Despite its initial utility, succinylmonocholine iodide presents significant limitations and safety concerns that have restricted its use in contemporary research. These drawbacks include:

- Short duration of action: The rapid breakdown of succinylmonocholine iodide by the enzyme pseudocholinesterase limits its effective use in studies requiring prolonged paralysis .

- Potential for malignant hyperthermia: Succinylmonocholine iodide can trigger a life-threatening condition called malignant hyperthermia in susceptible individuals, characterized by uncontrolled muscle rigidity, fever, and metabolic derangement .

- Apnea and respiratory depression: Succinylmonocholine iodide can cause complete paralysis of respiratory muscles, requiring assisted ventilation until the drug's effects wear off .

Succinylmonocholine iodide is a chemical compound that acts as a neuromuscular blocker, primarily used in medical settings to induce muscle relaxation during surgical procedures. It is a derivative of succinylcholine, a widely utilized anesthetic agent. Succinylmonocholine iodide is characterized by its slower hydrolysis rate compared to succinylcholine, which results in a prolonged duration of action in the body. The compound's chemical structure includes a succinyl group linked to a monocholine moiety, contributing to its pharmacological properties.

Succinylmonocholine binds to the acetylcholine receptor at the neuromuscular junction, mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing sodium and potassium ions to flow across the membrane. However, unlike acetylcholine, succinylmonocholine doesn't get broken down by acetylcholinesterase. This persistent stimulation leads to prolonged depolarization of the muscle membrane, preventing muscle contraction and causing paralysis [].

Succinylmonocholine iodide is a potent drug with several safety concerns:

- Apnea (cessation of breathing): Due to paralysis of respiratory muscles, succinylmonocholine can cause apnea, requiring assisted ventilation [].

- Malignant hyperthermia: This rare but potentially fatal condition can occur in susceptible individuals, causing a rapid increase in body temperature, muscle rigidity, and organ failure [].

- Potassium release: Succinylmonocholine can trigger the release of potassium from muscle cells, leading to hyperkalemia (high blood potassium) which can be dangerous for individuals with heart problems [].

Succinylmonocholine iodide undergoes hydrolysis in the presence of plasma cholinesterase, albeit at a significantly slower rate than succinylcholine. The hydrolysis process leads to the formation of succinic acid and choline. Research indicates that the hydrolysis rate of succinylmonocholine iodide in normal plasma is approximately eight times slower than that of succinyldicholine dichloride, highlighting its unique stability profile in physiological conditions .

The primary biological activity of succinylmonocholine iodide is its role as a neuromuscular blocking agent. It functions by binding to nicotinic acetylcholine receptors at the neuromuscular junction, leading to depolarization and subsequent muscle paralysis. While it exhibits similar mechanisms to succinylcholine, its reduced potency means that it is less effective as a neuromuscular blocker, making it suitable for specific clinical applications where prolonged muscle relaxation is not required .

Succinylmonocholine iodide can be synthesized through the reaction of choline iodide with succinic anhydride. The process involves heating the two reactants together until they fuse, resulting in the formation of the desired compound. This method allows for the efficient production of succinylmonocholine iodide in laboratory settings .

Synthesis Steps:- Combine 2.3 grams of choline iodide with 5 grams of succinic anhydride.

- Heat the mixture until fusion occurs.

- Allow the product to cool and crystallize for purification.

Research on the interactions of succinylmonocholine iodide with other compounds has demonstrated its unique stability profile in comparison to related neuromuscular blockers. Studies indicate that while succinylmonocholine iodide is less potent than succinylcholine, it can still provide insights into enzymatic activity and drug metabolism when studied alongside other neuromuscular agents . Furthermore, understanding its interactions with cholinergic receptors can help refine anesthetic protocols.

Several compounds share structural similarities with succinylmonocholine iodide but exhibit different pharmacological profiles:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Succinylcholine | C14H30N2O4 | Rapid neuromuscular blockade | Quick onset and short duration |

| Succinylbischoline | C16H34N2O4 | Neuromuscular blockade | Longer duration than succinylcholine |

| Suxamethonium | C14H30N2O4 | Neuromuscular blockade | Similar action but different kinetics |

| Succinic acid | C4H6O4 | Metabolite; not a neuromuscular blocker | Plays a role in metabolic pathways |

Succinylmonocholine iodide stands out due to its slower hydrolysis rate and reduced potency compared to these other compounds, making it less commonly used but valuable for specific research applications .

Succinylmonocholine iodide represents a significant compound in the field of neuromuscular pharmacology, with its synthesis history dating back to the early 1950s [1]. The compound gained scientific attention following the development of its related compound, succinylcholine chloride, which was first synthesized in 1906 by Reid Hunt and Rene de M. Taveau, though its neuromuscular blocking properties were not recognized until much later [5].

The first documented synthesis of succinylmonocholine iodide was reported in 1953 by Francis F. Foldes, who investigated its enzymatic hydrolysis and neuromuscular activity [4]. This pioneering work established succinylmonocholine iodide as a compound of interest in pharmacological research, particularly as it was found to have a hydrolysis rate approximately eight times slower than that of succinyldicholine dichloride in normal plasma [4].

Early synthetic approaches primarily focused on the reaction between choline iodide and succinic anhydride [2]. This fundamental reaction pathway established the foundation for subsequent refinements in the synthesis methodology. The historical significance of this approach lies in its relative simplicity and the accessibility of the starting materials, making it a practical method for laboratory-scale synthesis [10].

During the 1950s and 1960s, researchers expanded upon these initial methods, exploring various reaction conditions and modifications to improve yield and purity [5]. The historical development of succinylmonocholine iodide synthesis paralleled advancements in understanding quaternary ammonium compounds and their biological activities [5] [9].

Quaternization Reactions and Anhydride Interactions

The synthesis of succinylmonocholine iodide fundamentally relies on quaternization reactions, which convert tertiary amines into quaternary ammonium salts through reaction with alkyl halides [17]. In the specific case of succinylmonocholine iodide, this process involves the interaction between choline iodide and succinic anhydride under controlled conditions [2] [10].

The quaternization reaction follows the Menshutkin reaction mechanism, where a nucleophilic substitution occurs between the tertiary amine (in choline) and an alkyl halide [17]. This reaction is particularly effective with alkyl iodides, which are superior alkylating agents compared to bromides and chlorides due to iodide being an excellent leaving group [17].

The interaction between succinic anhydride and choline iodide represents a critical step in the synthesis pathway [2]. This reaction involves the opening of the anhydride ring through nucleophilic attack by the hydroxyl group of choline iodide, forming an ester linkage and generating a carboxylic acid group [25]. The reaction can be represented as follows:

| Reactants | Reaction Conditions | Products |

|---|---|---|

| Choline iodide + Succinic anhydride | Heating at 140°C for 1-2 hours | Succinylmonocholine iodide |

The mechanism of this reaction involves the nucleophilic attack of the hydroxyl group in choline iodide on one of the carbonyl carbons of succinic anhydride [10] [25]. This attack leads to the opening of the anhydride ring, forming an ester bond between choline and one of the carboxylic acid groups of succinic acid [2]. The quaternary ammonium group remains intact during this process, resulting in the formation of succinylmonocholine iodide [10].

Alternative synthetic approaches have also been developed, including a two-step process where desmethyl-succinylmonocholine is first synthesized by esterification of succinic acid anhydride with dimethylaminoethanol, followed by quaternization with iodomethane to yield succinylmonocholine iodide [13]. This approach offers advantages in terms of control over the reaction and potential for higher purity of the final product [13].

Optimized Reaction Conditions

The optimization of reaction conditions for the synthesis of succinylmonocholine iodide has been extensively studied to improve yield, purity, and efficiency [2] [10]. The traditional fusion method, involving direct heating of choline iodide and succinic anhydride, has been refined through careful control of temperature, reaction time, and stoichiometric ratios [2].

The optimal reaction conditions for the fusion method involve heating a mixture of choline iodide and succinic anhydride at 140°C for 1-2 hours in an oil bath [2]. The molar ratio of reactants plays a crucial role in determining the yield and purity of the final product, with a slight excess of succinic anhydride (typically 2.17:1 molar ratio of succinic anhydride to choline iodide) being advantageous for driving the reaction to completion [2] [10].

Temperature control represents a critical parameter in the optimization process [7]. At temperatures below 130°C, the reaction proceeds too slowly, while temperatures exceeding 150°C may lead to decomposition of the reactants or products [2]. The optimal temperature range of 140-145°C provides a balance between reaction rate and stability of the components [2] [10].

Reaction time optimization studies have shown that extending the heating period beyond 2 hours does not significantly improve yield but may increase the formation of impurities [2]. The reaction progress can be monitored through thin-layer chromatography or high-performance liquid chromatography to determine the optimal endpoint [23].

Alternative synthetic approaches have also been optimized, including solution-phase reactions in appropriate solvents [13]. For instance, the two-step synthesis involving esterification followed by quaternization has been optimized using dimethylaminoethanol and succinic anhydride in the first step, followed by reaction with iodomethane in the second step [13]. This approach requires different optimization parameters, including solvent selection, reaction temperature, and quaternization conditions [13] [16].

The table below summarizes the optimized reaction conditions for the direct fusion method:

| Parameter | Optimized Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 140-145°C | Balances reaction rate and stability |

| Reaction time | 1-2 hours | Maximizes yield while minimizing impurities |

| Molar ratio (anhydride:choline iodide) | 2.17:1 | Ensures complete reaction |

| Mixing | Thorough initial mixing | Promotes uniform reaction |

| Cooling rate | Gradual cooling to room temperature | Facilitates initial crystallization |

These optimized conditions have been developed through systematic studies and represent the current state-of-the-art for laboratory-scale synthesis of succinylmonocholine iodide [2] [10] [13].

Purification and Crystallization Methods

The purification and crystallization of succinylmonocholine iodide are critical steps in obtaining a high-purity final product suitable for analytical or pharmaceutical applications [2] [14]. Various purification techniques have been developed, with recrystallization being the predominant method [14] [19].

After the completion of the reaction between choline iodide and succinic anhydride, the crude product contains unreacted starting materials and potential byproducts [2]. The initial purification step involves washing the reaction mixture with acetone to remove excess unreacted succinic anhydride [2]. This washing step is typically performed using approximately 100 mL of acetone per 2-3 grams of crude product [2].

Following the acetone wash, the primary purification method for succinylmonocholine iodide is recrystallization [14]. The choice of recrystallization solvent system is crucial for achieving high purity while maintaining a good recovery rate [14]. A mixture of methanol, acetone, and diethyl ether has been found to be particularly effective for this purpose [2]. The specific ratio of these solvents can be adjusted based on the impurity profile of the crude product [14] [19].

The recrystallization process typically follows these steps:

- Dissolution of the crude product in a minimum amount of methanol at elevated temperature (50-60°C) [14] [19].

- Addition of acetone to the warm solution until slight turbidity appears [2].

- Clarification of the solution by adding a few drops of methanol [14].

- Slow addition of diethyl ether to initiate crystallization [2] [14].

- Cooling the solution gradually to room temperature and then further cooling in an ice bath to maximize crystal formation [14] [19].

- Collection of crystals by filtration under vacuum [14].

- Washing of the crystals with cold acetone/diethyl ether mixture [14].

- Drying of the purified crystals under vacuum or in a desiccator [14] [19].

The crystallization kinetics of succinylmonocholine iodide are influenced by several factors, including cooling rate, solvent composition, and the presence of seed crystals [7] [14]. Slow cooling generally produces larger, more pure crystals, while rapid cooling may lead to inclusion of solvent molecules or impurities in the crystal lattice [14] [19].

For analytical applications requiring exceptionally high purity, multiple recrystallization steps may be performed [23]. Each recrystallization typically results in some loss of product, so a balance must be struck between purity requirements and yield considerations [14].

Alternative purification methods have also been explored, including column chromatography using appropriate stationary phases [23]. However, the polar nature of succinylmonocholine iodide, due to its quaternary ammonium group, makes traditional silica gel chromatography challenging [23]. Ion-exchange chromatography or specialized reversed-phase systems may be more suitable for chromatographic purification when required [23].